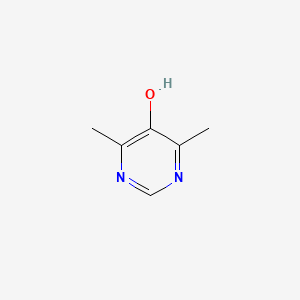

4,6-Dimethylpyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTRDEPUOJMYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499500 | |

| Record name | 4,6-Dimethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70345-38-9 | |

| Record name | 4,6-Dimethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dimethylpyrimidin-5-ol chemical properties and structure

An In-Depth Technical Guide to 4,6-Dimethylpyrimidin-5-ol: Properties, Structure, and Synthetic Utility

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethylpyrimidin-5-ol (CAS No. 70345-38-9), a key heterocyclic building block in synthetic and medicinal chemistry. We will explore its fundamental chemical and physical properties, delve into its structural characteristics, including potential tautomerism, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will illuminate the compound's reactivity and its critical role as a precursor in the development of targeted therapeutics, particularly as a scaffold for selective kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile molecule in their research endeavors.

Introduction: The Significance of Substituted Pyrimidinols

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] Among these, substituted pyrimidinols like 4,6-Dimethylpyrimidin-5-ol serve as versatile intermediates. Their utility stems from the tunable reactivity of the pyrimidine ring and the strategic placement of functional groups that allow for further molecular elaboration. 4,6-Dimethylpyrimidin-5-ol, in particular, has emerged as a valuable precursor in the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC).[2][3] This guide aims to provide an in-depth understanding of its chemical personality, empowering researchers to harness its full synthetic potential.

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

Key Identifiers and Properties

The essential properties of 4,6-Dimethylpyrimidin-5-ol are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 4,6-dimethylpyrimidin-5-ol | [4] |

| CAS Number | 70345-38-9 | [5][6] |

| Molecular Formula | C₆H₈N₂O | [5][6] |

| Molecular Weight | 124.14 g/mol | [5][6] |

| Boiling Point | 237.1°C at 760 mmHg | [4] |

| SMILES | CC1=NC=NC(C)=C1O | [4] |

| Purity (Typical) | ≥95-97% | [6][7] |

| Storage | Store at 2-8°C | [4] |

Structural Elucidation and Tautomerism

Figure 1: Potential keto-enol tautomerism of 4,6-Dimethylpyrimidin-5-ol.

Synthesis Protocol

The synthesis of 4,6-Dimethylpyrimidin-5-ol can be reliably achieved through a two-step process starting from 3-chloro-2,4-pentanedione.[2] This method is efficient and utilizes readily available commercial reagents.

Rationale Behind Experimental Choices

The chosen synthetic route leverages a classical heterocyclic ring formation strategy. The reaction of a 1,3-dicarbonyl compound (3-chloro-2,4-pentanedione) with formamide provides the necessary atoms to construct the pyrimidine ring. Formamide serves as the source for N1, C2, and N3 atoms of the pyrimidine core. The initial reaction likely proceeds through an oxazole intermediate.[2] The subsequent treatment with aqueous ammonia facilitates the ring closure and rearrangement to the final pyrimidinol product. Refluxing ensures sufficient energy to overcome the activation barriers for these transformations.

Step-by-Step Experimental Methodology

Materials:

-

3-chloro-2,4-pentanedione

-

Formamide

-

Formic acid

-

Aqueous Ammonium Hydroxide (aq. NH₄OH)

-

Acetone

-

Round-bottom flask with reflux condenser

-

Standard glassware and extraction equipment

Procedure: [2]

-

Step 1: Oxazole Intermediate Formation. To a solution of 3-chloro-2,4-pentanedione (1.0 eq) in formic acid, add formamide (approx. 2.2 eq).

-

Heat the reaction mixture to reflux and maintain for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Pyrimidine Ring Formation. After cooling the reaction mixture to room temperature, carefully add aqueous ammonium hydroxide dropwise until a basic pH is achieved and maintained.

-

Heat the resulting mixture to reflux for an additional 5 hours.

-

Cool the mixture to room temperature and concentrate it under reduced pressure to remove volatiles.

-

Step 3: Product Isolation. Add acetone to the resulting residue. The product is soluble in acetone, while inorganic salts precipitate.

-

Filter the mixture to remove insoluble materials.

-

Concentrate the acetone filtrate to yield 4,6-Dimethylpyrimidin-5-ol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Figure 2: Experimental workflow for the synthesis of 4,6-Dimethylpyrimidin-5-ol.

Chemical Reactivity and Synthetic Applications

The utility of 4,6-Dimethylpyrimidin-5-ol lies in its capacity to serve as a scaffold for further chemical modification. The hydroxyl group and the pyrimidine ring itself are sites for various chemical transformations.

Electrophilic Bromination

A key reaction for derivatization is the bromination of the pyrimidine ring. This is a crucial step in the synthesis of precursors for FGFR4 inhibitors.[2]

Protocol for Bromination: [2]

-

Dissolve 4,6-Dimethylpyrimidin-5-ol (1.0 eq) in Tetrahydrofuran (THF).

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (approx. 0.7 eq) to the solution.

-

Stir the resulting mixture at room temperature for 5 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture.

-

The residue is then worked up using an ethyl acetate/water extraction. The combined organic layers are dried, filtered, and concentrated.

-

Purification by silica gel column chromatography yields the desired product, 2-Bromo-4,6-dimethylpyrimidin-5-ol.

Mechanistic Insight: The pyrimidine ring, activated by the electron-donating hydroxyl and methyl groups, is susceptible to electrophilic substitution. DBDMH serves as a convenient and effective source of electrophilic bromine (Br⁺). The reaction proceeds regioselectively to install the bromine atom at the C2 position, which is activated by the adjacent nitrogen atoms.

Role in Drug Discovery: A Precursor to FGFR4 Inhibitors

The most prominent application of 4,6-Dimethylpyrimidin-5-ol is as a key intermediate in the synthesis of selective FGFR4 inhibitors.[2][3] FGFR4 is recognized as an oncogene, and its overexpression is correlated with poor survival rates in patients with hepatocellular carcinoma.[2]

The synthetic strategy involves first brominating 4,6-Dimethylpyrimidin-5-ol to produce 2-Bromo-4,6-dimethylpyrimidin-5-ol. This bromo-derivative then serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or etherification reactions to introduce various side chains and build the final complex inhibitor molecules.[2][10]

Figure 3: Role of 4,6-Dimethylpyrimidin-5-ol in the drug development pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4,6-Dimethylpyrimidin-5-ol. Based on available safety data, the compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Use only in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed and store in a well-ventilated place.

Conclusion

4,6-Dimethylpyrimidin-5-ol is a compound of significant interest due to its accessible synthesis and its proven utility as a versatile building block. Its well-defined reactivity, particularly its susceptibility to electrophilic substitution, makes it an ideal starting point for creating diverse molecular libraries. Its role in the development of targeted anti-cancer therapies, specifically as a core scaffold for FGFR4 inhibitors, underscores its importance in modern medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate 4,6-Dimethylpyrimidin-5-ol into their synthetic and drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cas 70345-38-9|| where to buy 4,6-dimethylpyrimidin-5-ol [english.chemenu.com]

- 5. 70345-38-9 | 4,6-Dimethylpyrimidin-5-ol - Moldb [moldb.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. connectsci.au [connectsci.au]

- 9. connectsci.au [connectsci.au]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4,6-Dimethylpyrimidin-5-ol from 3-chloro-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 4,6-Dimethylpyrimidin-5-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 3-chloro-2,4-pentanedione, and proceeds through a cyclocondensation reaction. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and present relevant data to ensure reproducibility and scalability. The content is tailored for professionals in the fields of organic synthesis, medicinal chemistry, and process development, offering field-proven insights into the practical execution of this chemical transformation.

Introduction: The Significance of Pyrimidinol Scaffolds

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, largely due to their prevalence in biologically active molecules, including nucleic acids and a multitude of pharmaceuticals. The substituted pyrimidinol core, in particular, is a privileged scaffold found in a diverse array of therapeutic agents, exhibiting activities ranging from kinase inhibition to antimicrobial effects. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological target engagement. 4,6-Dimethylpyrimidin-5-ol serves as a key intermediate in the synthesis of more complex molecules, making its efficient and scalable production a topic of significant interest to the drug development community.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of 4,6-Dimethylpyrimidin-5-ol from 3-chloro-2,4-pentanedione is a compelling example of heterocyclic ring formation leveraging the reactivity of α-haloketones.[1][2][3][4] The overall transformation is a two-step process involving an initial reaction with formamide followed by an ammonia-mediated cyclization.

Reactant Deep Dive: 3-chloro-2,4-pentanedione

3-chloro-2,4-pentanedione is a bifunctional electrophile, possessing two carbonyl groups and a halogenated α-carbon.[3] Its chemical properties, including its tautomeric nature, have been a subject of study.[5][6][7][8][9] The presence of the chlorine atom at the α-position significantly enhances the electrophilicity of the adjacent carbonyl carbons, making it a prime substrate for nucleophilic attack. This inherent reactivity is harnessed in the synthesis of a variety of heterocyclic systems.[1][10]

The Reaction Unveiled: Cyclocondensation with Formamide

The core of this synthesis lies in a cyclocondensation reaction. In the first step, 3-chloro-2,4-pentanedione is reacted with formamide in the presence of formic acid. This reaction is proposed to proceed through the formation of an oxazole intermediate.[11] The formamide acts as a source of both nitrogen and a single carbon atom, which will ultimately form a part of the pyrimidine ring.

The subsequent treatment with aqueous ammonia facilitates the ring-closure to the desired pyrimidinol. The ammonia acts as a nucleophile, attacking one of the carbonyl groups and displacing the chlorine atom, leading to the formation of the stable, aromatic pyrimidine ring.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from established literature procedures and is designed to be a self-validating system for the synthesis of 4,6-Dimethylpyrimidin-5-ol.[11]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| 3-chloro-2,4-pentanedione | 1694-29-7 | 134.56 | ≥97% |

| Formamide | 75-12-7 | 45.04 | ≥99.5% |

| Formic Acid | 64-18-6 | 46.03 | ≥98% |

| Ammonium Hydroxide (aq.) | 1336-21-6 | 35.04 (as NH₄OH) | 28-30% NH₃ basis |

| Acetone | 67-64-1 | 58.08 | ACS Reagent Grade |

Synthesis Workflow

Caption: Synthesis workflow for 4,6-Dimethylpyrimidin-5-ol.

Detailed Procedure

-

Reaction Setup: To a solution of 3-chloro-2,4-pentanedione (1.0 eq) in formic acid, add formamide (2.3 eq).

-

Oxazole Formation: Heat the reaction mixture to reflux for 12 hours.

-

Cooling and Basification: Allow the reaction mixture to cool to room temperature. Carefully add aqueous ammonium hydroxide dropwise until the solution becomes basic (pH > 8).

-

Pyrimidine Formation: Heat the resulting mixture to reflux for an additional 5 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Add acetone to the residue. The product, 4,6-Dimethylpyrimidin-5-ol, will precipitate out of the acetone solution.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Conclusion and Future Directions

The synthesis of 4,6-Dimethylpyrimidin-5-ol from 3-chloro-2,4-pentanedione represents an efficient and reliable method for accessing this valuable building block. The use of readily available and inexpensive starting materials makes this pathway amenable to large-scale production. The described protocol, grounded in established chemical principles, provides a clear and reproducible guide for researchers in the field. Further optimization of reaction conditions, such as temperature, reaction time, and solvent choice, could potentially lead to improved yields and reduced reaction times. Additionally, the exploration of one-pot variations of this synthesis could further enhance its efficiency and appeal for industrial applications.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis | Semantic Scholar [semanticscholar.org]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Chloro-2,4-pentanedione | C5H7ClO2 | CID 74328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-CHLORO-2,4-PENTANEDIONE CAS#: 1694-29-7 [m.chemicalbook.com]

- 9. 3-Chloro-2,4-pentanedione 97 1694-29-7 [sigmaaldrich.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4,6-Dimethylpyrimidin-5-ol: Synthesis, Properties, and Applications in Kinase Inhibitor Development

Abstract: This document provides a comprehensive technical overview of 4,6-Dimethylpyrimidin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will detail its chemical identity, physicochemical properties, a validated synthesis protocol, and its critical role as a molecular scaffold in the development of targeted therapeutics. The primary focus will be on its application as a key intermediate in the synthesis of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

4,6-Dimethylpyrimidin-5-ol is a substituted pyrimidine, a class of compounds that forms the structural core of numerous biologically active molecules, including nucleobases. Its specific substitution pattern makes it a valuable and versatile building block in synthetic organic chemistry.

Table 1: Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | 4,6-Dimethylpyrimidin-5-ol |

| CAS Number | 70345-38-9[1][2][3] |

| Molecular Formula | C₆H₈N₂O[1][2][3] |

| Molecular Weight | 124.14 g/mol [1][2][3] |

| MDL Number | MFCD00466666[1][3] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Purity | Typically ≥95-97% | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Classification | Heterocyclic Building Block | [1] |

Synthesis and Purification Protocol

The synthesis of 4,6-Dimethylpyrimidin-5-ol can be reliably achieved through a cyclocondensation reaction. The following protocol is adapted from established literature and provides a clear pathway to the target compound from commercially available starting materials.[5]

Causality in Experimental Design:

The chosen synthetic route leverages the classic pyrimidine synthesis strategy involving a 1,3-dicarbonyl equivalent and a nitrogen-containing component. 3-chloro-2,4-pentanedione serves as the carbon backbone, while formamide provides the requisite nitrogen atoms and the final carbon for ring closure. The initial reaction in formic acid facilitates the formation of an intermediate, which, upon treatment with a base (ammonium hydroxide) and heat, undergoes intramolecular cyclization and aromatization to yield the stable pyrimidinol product.

Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidin-5-ol (31)

-

Step 1: Initial Reaction

-

To a solution of 3-chloro-2,4-pentanedione (20 mL, 177.17 mmol) in formic acid (30 mL), add formamide (16 mL, 402.84 mmol).

-

Heat the reaction mixture to reflux and maintain for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Cyclization and Work-up

-

Cool the reaction mixture to room temperature.

-

Carefully add aqueous ammonium hydroxide (NH₄OH) dropwise until the solution is basic (confirm with pH paper).

-

Heat the now basic mixture to reflux for an additional 5 hours to drive the cyclization to completion.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove solvent.

-

Add acetone to the resulting residue. The product is soluble in acetone, which allows for separation from inorganic salts. Decant or filter to isolate the acetone solution containing the product.

-

Further purification can be achieved via recrystallization or silica gel column chromatography if necessary.[5]

-

Visualization of the Synthetic Workflow

References

- 1. 70345-38-9 | 4,6-Dimethylpyrimidin-5-ol - Moldb [moldb.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4,6-Dimethylpyrimidin-5-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethylpyrimidin-5-ol, a key heterocyclic building block in medicinal chemistry. The elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is critical for its application in the synthesis of targeted therapeutic agents, such as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[1] This document offers a detailed analysis of its spectral features, providing a foundational reference for researchers engaged in the synthesis and characterization of novel pyrimidine-based compounds.

Molecular Structure and Overview

4,6-Dimethylpyrimidin-5-ol is a substituted pyrimidine with the chemical formula C₆H₈N₂O. Its structure, characterized by a pyrimidine ring bearing two methyl groups at positions 4 and 6, and a hydroxyl group at position 5, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity and purity, which are critical parameters in drug discovery and development pipelines.

References

Initial Biological Activity Screening of 4,6-Dimethylpyrimidin-5-ol: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Scaffold and the Untapped Potential of 4,6-Dimethylpyrimidin-5-ol

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1][2] Its prevalence in nature, most notably as a component of nucleobases, underscores its fundamental role in biological processes. This inherent bio-compatibility and versatile chemical reactivity make pyrimidine derivatives a fertile ground for the discovery of novel therapeutics.[1][2]

This guide focuses on a specific, yet underexplored, member of this family: 4,6-Dimethylpyrimidin-5-ol. While direct and extensive biological data for this compound are scarce in public literature, its structural motifs suggest a high potential for bioactivity. Notably, it has been utilized as a synthetic intermediate in the development of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, pointing towards a possible role in anti-hepatocellular carcinoma research.[3][4][5] The lack of comprehensive screening data presents a compelling opportunity for investigation.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and robust workflow for the initial biological activity screening of 4,6-Dimethylpyrimidin-5-ol. We will move beyond a simple recitation of protocols, instead focusing on the underlying scientific rationale for each experimental choice, ensuring a self-validating and rigorous screening cascade.

Strategic Screening Workflow: A Multi-Pronged Approach

The initial screening of a novel compound should be broad yet targeted, casting a wide net to identify potential therapeutic areas while being guided by the structural characteristics of the molecule. For 4,6-Dimethylpyrimidin-5-ol, a logical starting point involves assessing its potential in three key areas: antimicrobial, anticancer, and antioxidant activities.

Caption: A high-level overview of the proposed screening cascade for 4,6-Dimethylpyrimidin-5-ol.

Part 1: Antimicrobial Activity Screening

Given the prevalence of the pyrimidine core in antibacterial and antifungal agents, assessing the antimicrobial potential of 4,6-Dimethylpyrimidin-5-ol is a critical first step.[1]

Initial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used, robust, and cost-effective technique for preliminary screening of antimicrobial activity.[6][7] This method provides a qualitative assessment of the compound's ability to inhibit microbial growth.

Causality of Experimental Choice: This method is chosen for its simplicity and ability to screen against a panel of microorganisms simultaneously, providing a broad-spectrum view of potential activity. The formation of a clear zone of inhibition around the well provides an unambiguous visual cue of antimicrobial action.[7][8]

Experimental Protocol: Agar Well Diffusion

-

Microbial Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton Broth for bacteria) with a pure culture of the test microorganism.[7][9] Incubate at the appropriate temperature (e.g., 37°C for most bacteria) until the culture reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

-

Agar Plate Inoculation: Aseptically swab the entire surface of a Mueller-Hinton Agar plate with the prepared microbial suspension to create a uniform lawn of bacteria.[8][10]

-

Well Creation: Using a sterile cork borer or pipette tip, create uniform wells (6-8 mm in diameter) in the inoculated agar.[6][7]

-

Compound Application: Prepare stock solutions of 4,6-Dimethylpyrimidin-5-ol in a suitable solvent (e.g., DMSO). Add a defined volume (e.g., 50-100 µL) of the test compound solution at various concentrations into the wells.[6]

-

Controls:

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours).[7]

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.

| Test Organism | Compound Concentration (µg/mL) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Negative Control (Solvent) |

| Staphylococcus aureus | 100 | 12 | 25 | 0 |

| Escherichia coli | 100 | 8 | 22 | 0 |

| Candida albicans | 100 | 0 | 18 | 0 |

Table 1: Example data from an agar well diffusion assay.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the initial screen, a quantitative assessment is necessary to determine the potency of the compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] The broth microdilution method is a standard for determining MIC values.[9][14]

Causality of Experimental Choice: This method provides a quantitative measure of the compound's efficacy (the MIC value), which is essential for comparing its potency against different microorganisms and with existing antibiotics.[11][14] It is also amenable to high-throughput screening formats.

Caption: Workflow for the Broth Microdilution Assay to determine MIC.[9]

Experimental Protocol: Broth Microdilution

-

Compound Dilution Series: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4,6-Dimethylpyrimidin-5-ol in a suitable broth medium (e.g., Mueller-Hinton Broth).[9] The concentration range should be chosen based on the results of the diffusion assay.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the agar well diffusion method, but dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).[9] Incubate the plate at 37°C for 16-20 hours.[9]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9] This can be assessed visually or by using a microplate reader.

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Table 2: Example MIC data for 4,6-Dimethylpyrimidin-5-ol.

Part 2: Anticancer Activity Screening

The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous derivatives used as anticancer agents.[2][15] Therefore, evaluating the cytotoxic and anti-proliferative effects of 4,6-Dimethylpyrimidin-5-ol against cancer cell lines is a high-priority screening step.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] It is widely used to measure cytotoxicity and cell viability.[16]

Causality of Experimental Choice: The MTT assay is a reliable, sensitive, and widely accepted method for initial cytotoxicity screening. It provides a quantitative measure of cell viability, which is indicative of a compound's potential to induce cell death in cancer lines.[16]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.[9][17]

-

Compound Treatment: Prepare serial dilutions of 4,6-Dimethylpyrimidin-5-ol in cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent).[9]

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 48 or 72 hours).[9]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[9][16] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[18]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[18]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[18] The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits cell growth by 50%) can then be determined.

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| MCF-7 (Breast Cancer) | 10 | 85 | >100 |

| 50 | 62 | ||

| 100 | 48 | ||

| A549 (Lung Cancer) | 10 | 92 | >100 |

| 50 | 75 | ||

| 100 | 55 |

Table 3: Example cytotoxicity data for 4,6-Dimethylpyrimidin-5-ol.

Part 3: Antioxidant Activity Screening

Some pyrimidine derivatives have been reported to possess antioxidant properties.[1][19] Antioxidant activity can be a desirable attribute in drug candidates, as oxidative stress is implicated in numerous diseases.

Radical Scavenging Activity: DPPH and ABTS Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the free radical scavenging activity of compounds.[20][21][22]

Causality of Experimental Choice: These assays are mechanistically straightforward, rapid, and require only a spectrophotometer. Using both DPPH and ABTS provides a more comprehensive assessment of antioxidant potential, as the two radicals have different chemical properties and can be scavenged by different mechanisms.[21][23]

Experimental Protocol: DPPH Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of 4,6-Dimethylpyrimidin-5-ol with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Data Acquisition: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.

| Assay | Compound Concentration (µg/mL) | % Radical Scavenging | IC50 (µg/mL) |

| DPPH | 50 | 15 | >200 |

| 100 | 28 | ||

| 200 | 45 | ||

| ABTS | 50 | 22 | 180 |

| 100 | 41 | ||

| 200 | 78 |

Table 4: Example antioxidant activity data for 4,6-Dimethylpyrimidin-5-ol.

Part 4: Preliminary Mechanistic Insights - Enzyme Inhibition Assays

Should the initial screening reveal significant activity in any of the above areas, preliminary mechanistic studies can provide valuable insights. Enzyme inhibition assays are a cornerstone of drug discovery, helping to elucidate how a compound exerts its biological effect.[24][25][26]

Causality of Experimental Choice: If, for example, 4,6-Dimethylpyrimidin-5-ol shows potent anticancer activity, investigating its effect on key kinases involved in cancer cell proliferation would be a logical next step. This targeted approach moves the investigation from "what it does" to "how it does it."

Caption: Conceptual diagram of an enzyme inhibition assay.

General Protocol Outline: Enzyme Inhibition Assay

-

Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the inhibitor (4,6-Dimethylpyrimidin-5-ol) in an appropriate assay buffer.

-

Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of the inhibitor for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorimetry, or luminometry).

-

Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial biological activity screening of 4,6-Dimethylpyrimidin-5-ol. By employing a multi-tiered approach that begins with broad screening and progresses to more quantitative and mechanistic assays, researchers can efficiently and effectively profile the therapeutic potential of this novel pyrimidine derivative. Positive "hits" in any of these primary screens will warrant further investigation, including more extensive profiling against larger panels of microbial strains or cancer cell lines, in vivo efficacy studies, and detailed mechanism of action studies. The path from a novel molecule to a therapeutic agent is long and complex, but it begins with a rigorous and well-designed initial screening cascade as outlined herein.

References

- MI - Microbiology. (n.d.). Methods.

- Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods.

- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- Andes, D., & Craig, W. A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Infectious Diseases, 72(4), 696-704.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay.

- Abcam. (n.d.). MTT assay protocol.

- MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Biobide. (n.d.). What is an Inhibition Assay?.

- Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC).

- Wikipedia. (n.d.). Minimum inhibitory concentration.

- BenchChem. (n.d.). In Vitro Assay Development for Novel Anti-Cancer Agents.

- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.

- National Center for Biotechnology Information. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.

- National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

- E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.).

- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.

- ConductScience. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.

- Medium. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.

- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.

- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228.

- YouTube. (2023). functional in vitro assays for drug discovery.

- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

- National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).

- AWS. (n.d.). Agar Well Diffusion Method Protocol.

- National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.).

- National Center for Biotechnology Information. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).

- National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

- PubMed. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

- ResearchGate. (2025). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistnotes.com [chemistnotes.com]

- 8. hereditybio.in [hereditybio.in]

- 9. benchchem.com [benchchem.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 14. Methods | MI [microbiology.mlsascp.com]

- 15. mdpi.com [mdpi.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. e3s-conferences.org [e3s-conferences.org]

- 23. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. blog.biobide.com [blog.biobide.com]

- 25. superchemistryclasses.com [superchemistryclasses.com]

- 26. bellbrooklabs.com [bellbrooklabs.com]

The Emergence of a Privileged Scaffold: A Literature Review on the Discovery and Significance of 4,6-Dimethylpyrimidin-5-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of countless biologically active molecules, from the nucleobases of life to blockbuster pharmaceuticals. Within this vast chemical space, 4,6-Dimethylpyrimidin-5-ol has emerged as a significant and versatile building block, particularly in the development of targeted therapies. This technical guide provides a comprehensive review of the discovery, synthesis, and profound significance of this heterocyclic compound. We will delve into the historical context of pyrimidine synthesis, detail modern, validated protocols for the preparation of 4,6-Dimethylpyrimidin-5-ol, and explore its pivotal role in the creation of potent and selective kinase inhibitors for oncological applications. This document is intended to serve as a definitive resource for researchers leveraging this important scaffold in their drug discovery and development endeavors.

Introduction: The Pyrimidine Core in Nature and Medicine

The story of 4,6-Dimethylpyrimidin-5-ol is intrinsically linked to the broader history and importance of the pyrimidine ring system. This six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself. The nucleobases cytosine, thymine, and uracil are pyrimidine derivatives, forming the basis of the genetic code in DNA and RNA.[1][2] Beyond its role in nucleic acids, the pyrimidine scaffold is found in a diverse array of natural products and synthetic compounds with a wide spectrum of biological activities.[3]

The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized these heterocycles by condensing ethyl acetoacetate with amidines.[1] This foundational work opened the door to a rich field of chemical exploration that continues to yield compounds of immense therapeutic value. Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, underscoring the privileged nature of this scaffold in medicinal chemistry.[3] It is within this context of historical significance and therapeutic potential that 4,6-Dimethylpyrimidin-5-ol has garnered attention as a key synthetic intermediate.

The Synthesis of 4,6-Dimethylpyrimidin-5-ol: A Modern Approach

While the precise first synthesis of 4,6-Dimethylpyrimidin-5-ol (CAS RN: 70345-38-9) is not prominently documented as a landmark discovery, its preparation falls within the well-established principles of pyrimidine synthesis, typically involving the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule. A robust and well-documented modern synthesis is provided in the context of its use as a precursor for selective fibroblast growth factor receptor 4 (FGFR4) inhibitors.[4]

This synthetic route is noteworthy for its efficiency and scalability, making it a practical choice for medicinal chemistry campaigns. The causality behind the experimental choices lies in the reactivity of the starting materials. 3-chloro-2,4-pentadione serves as the three-carbon (C-C-C) fragment, while formamide provides the nitrogen-carbon-nitrogen (N-C-N) backbone of the pyrimidine ring.

Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidin-5-ol

This protocol is adapted from the peer-reviewed literature and has been validated as a reliable method for the preparation of the title compound.[4]

Materials:

-

3-chloro-2,4-pentadione

-

Formic acid

-

Formamide

-

Aqueous Ammonium Hydroxide (aq. NH₄OH)

-

Acetone

-

Standard reflux and extraction glassware

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 3-chloro-2,4-pentadione (1.0 eq) in formic acid, add formamide (approx. 2.3 eq).

-

Initial Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. This step facilitates the initial condensation and formation of an oxazole intermediate.

-

Basification and Second Reflux: Cool the reaction mixture to room temperature. Carefully add aqueous ammonium hydroxide dropwise until the solution is basic. This is a critical step where the ammonia facilitates the ring-closing reaction to form the pyrimidine.

-

Ring Closure: Heat the now basic mixture to reflux for an additional 5 hours to ensure complete conversion to 4,6-Dimethylpyrimidin-5-ol.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Add acetone to the residue. The product is soluble in acetone, allowing for its separation from inorganic salts. The acetone solution can then be concentrated to yield the final product, 4,6-Dimethylpyrimidin-5-ol.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key steps in the synthesis of 4,6-Dimethylpyrimidin-5-ol.

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-Dimethylpyrimidin-5-ol is presented in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.

| Property | Value | Source |

| CAS Number | 70345-38-9 | [4][5][6][7] |

| Molecular Formula | C₆H₈N₂O | [5][6][7] |

| Molecular Weight | 124.14 g/mol | [5][6][7] |

| Boiling Point | 237.1°C at 760 mmHg | [7] |

| Appearance | Typically a solid | Inferred |

| Purity (Typical) | >97% | [5] |

| Storage | 2-8°C, sealed in dry conditions | [6][7] |

Significance in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary significance of 4,6-Dimethylpyrimidin-5-ol lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its structure, featuring a hydroxyl group and two methyl groups on the pyrimidine core, provides a valuable platform for further functionalization.

A compelling case study highlighting the importance of this scaffold is its use in the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4] FGFR4 is a tyrosine kinase that, when overexpressed or amplified, acts as an oncogenic driver in various cancers, most notably hepatocellular carcinoma (HCC).[4]

Application in the Synthesis of FGFR4 Inhibitors

In a recent study, 4,6-Dimethylpyrimidin-5-ol served as the central core for a series of novel aminodimethylpyrimidinol derivatives designed to selectively inhibit FGFR4.[4] The synthetic strategy involved an initial bromination of 4,6-Dimethylpyrimidin-5-ol to introduce a reactive handle, followed by coupling with various amine-containing side chains.

Experimental Protocol: Bromination of 4,6-Dimethylpyrimidin-5-ol

This protocol details the conversion of 4,6-Dimethylpyrimidin-5-ol to 2-Bromo-4,6-dimethylpyrimidin-5-ol, a key intermediate for further elaboration.[4]

Materials:

-

4,6-Dimethylpyrimidin-5-ol

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 4,6-Dimethylpyrimidin-5-ol (1.0 eq) in THF.

-

Bromination: Add DBDMH (approx. 0.7 eq) to the solution. Stir the resulting mixture at room temperature for 5 hours.

-

Work-up: Concentrate the reaction mixture. Dilute the residue with EtOAc and water, and perform a liquid-liquid extraction.

-

Isolation: Separate the aqueous layer and extract it with EtOAc. Combine the organic layers, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the residue by silica gel column chromatography to obtain the desired product, 2-Bromo-4,6-dimethylpyrimidin-5-ol.

This brominated intermediate is then carried forward to be coupled with various side chains, ultimately leading to potent and selective FGFR4 inhibitors. One such derivative, designated as compound 6O , demonstrated excellent inhibitory activity against FGFR4 and promising anti-proliferative effects against an HCC cell line.[4]

Signaling Pathway and Drug Action Diagram

Caption: The role of 4,6-Dimethylpyrimidin-5-ol as a precursor to an FGFR4 inhibitor and its mechanism of action.

Conclusion and Future Outlook

4,6-Dimethylpyrimidin-5-ol, while not a compound of historical fame in its own right, has proven to be a molecule of significant contemporary value. Its straightforward synthesis and versatile chemical nature make it an important scaffold for the construction of complex and potent therapeutic agents. The successful development of selective FGFR4 inhibitors from this core structure for the potential treatment of hepatocellular carcinoma exemplifies its importance in modern drug discovery.[4]

For researchers in the field, 4,6-Dimethylpyrimidin-5-ol represents a reliable and accessible starting point for the exploration of new chemical space around the pyrimidine core. As the quest for more selective and potent kinase inhibitors continues, it is highly probable that this and structurally related pyrimidines will continue to play a pivotal role in the development of next-generation targeted therapies. The protocols and insights provided in this guide are intended to empower scientists to fully leverage the potential of this valuable heterocyclic building block.

References

-

(2022-03-17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

-

(Date not available). Pyrimidine. Wikipedia. [Link]

-

(2022-03-17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. [Link]

-

(2021-04-12). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

- (Date not available).

-

(Date not available). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. [Link]

-

(Date not available). 4,6-Dimethylpyrimidin-5-ol. Chemicalbridge. [Link]

-

(2023-01-12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

(2018-09-14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 70345-38-9 | 4,6-Dimethylpyrimidin-5-ol - Moldb [moldb.com]

- 6. 4,6-Dimethylpyrimidin-5-ol,70345-38-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. cas 70345-38-9|| where to buy 4,6-dimethylpyrimidin-5-ol [english.chemenu.com]

Physicochemical properties of 4,6-Dimethylpyrimidin-5-ol

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylpyrimidin-5-ol

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4,6-Dimethylpyrimidin-5-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind the experimental determination of these critical parameters.

Molecular Identity and Structural Characteristics

4,6-Dimethylpyrimidin-5-ol is a heterocyclic compound belonging to the pyrimidine family.[1] Its identity is established by the following core descriptors.

| Identifier | Value | Source |

| IUPAC Name | 4,6-dimethylpyrimidin-5-ol | N/A |

| CAS Number | 70345-38-9 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O | [1][2][3] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Purity | Typically ≥95-97% | [1][3] |

The structure features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a hydroxyl group at position 5. This arrangement, particularly the phenolic hydroxyl group, is pivotal to its chemical behavior, influencing properties such as acidity, solubility, and potential for hydrogen bonding.

Core Physicochemical Properties: An Experimental Approach

Precise quantitative data for properties such as melting point, boiling point, and pKa for 4,6-Dimethylpyrimidin-5-ol are not consistently reported across standard chemical databases. Therefore, experimental determination is paramount for establishing a reliable physicochemical profile. This section outlines the authoritative protocols for measuring these key characteristics.

Thermal Properties: Melting Point

The melting point is a fundamental indicator of purity.[4] A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.[5]

This method provides a precise and reproducible measurement of the melting range.[6][7]

Causality: The choice of a slow heating rate (1-2 °C/minute) near the expected melting point is critical.[4] Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate and broad range readings.

Methodology:

-

Sample Preparation: Ensure the 4,6-Dimethylpyrimidin-5-ol sample is completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to compact the material to a height of 1-2 mm.[4][5]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).[6]

-

Rapid Initial Scan (Optional): If the approximate melting point is unknown, perform a quick scan with a rapid heating rate (e.g., 10-20 °C/minute) to establish a rough range.[4]

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the initial scan.

-

Data Acquisition: Decrease the heating rate to 1-2 °C/minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Acidity Constant: pKa

The pKa value quantifies the acidity of the hydroxyl group on the pyrimidine ring. This parameter is crucial for predicting the compound's ionization state in different pH environments, which directly impacts its solubility, absorption, and distribution in biological systems.

Potentiometric titration is a highly precise and standard method for pKa measurement.[8] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[9]

Causality: The Henderson-Hasselbalch equation dictates that when an acid is exactly half-neutralized, its protonated ([HA]) and deprotonated ([A⁻]) forms are in equal concentration. At this specific point—the half-equivalence point—the pH of the solution is equal to the pKa of the acid.[10][11]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[9]

-

Sample Preparation: Prepare a solution of 4,6-Dimethylpyrimidin-5-ol of known concentration (e.g., 1 mM) in water.[9] To maintain constant ionic strength, 0.15 M KCl can be added.[9]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C). Purge with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.

-

Titration: While stirring, add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) titrant.

-

Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point, where a sharp inflection in the pH curve is observed.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the volume of titrant required to reach the equivalence point (the steepest point of the curve, or the peak of the first derivative plot). The volume at the half-equivalence point is half of this value. The pH at the half-equivalence point is the pKa.[10][11]

-

Validation: Repeat the titration at least three times to calculate an average pKa and standard deviation.[9]

Aqueous Solubility

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. The equilibrium shake-flask method is the gold standard for its determination.[12][13]

Causality: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Agitation accelerates this process, and a sufficient incubation time (typically 24-72 hours) allows the system to stabilize, providing a reliable measure of maximum dissolved concentration.

Methodology:

-

System Preparation: Add an excess amount of solid 4,6-Dimethylpyrimidin-5-ol to a known volume of the desired aqueous medium (e.g., water, or buffers of various pH values) in a sealed flask. The excess solid is crucial to ensure saturation is achieved.[12]

-

Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (e.g., 48 hours). Preliminary experiments should confirm the time required to reach equilibrium.[14]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the solid phase without altering the equilibrium. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[14][15]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent to prevent precipitation.[15] Analyze the concentration of 4,6-Dimethylpyrimidin-5-ol using a validated analytical method, such as HPLC-UV.

-

Validation: Perform the experiment in triplicate for each condition. The solid residue should be analyzed post-experiment (e.g., by DSC or XRPD) to confirm that no polymorphic or solvate transformation has occurred.

Spectroscopic Characterization

Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution.[16] It provides detailed information about the chemical environment of each nucleus.[16]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the aromatic proton on the pyrimidine ring, and the hydroxyl proton. The chemical shifts (δ) will be indicative of their electronic environment. The hydroxyl proton signal may be broad and its position can be solvent-dependent; its identity can be confirmed by adding a drop of D₂O, which causes the signal to disappear due to H-D exchange.[17]

-

¹³C NMR: The carbon NMR spectrum will show signals for the unique carbon atoms in the molecule: two methyl carbons, and four distinct carbons in the pyrimidine ring.

Causality: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used because deuterium resonates at a much different frequency than protons, making the solvent effectively "invisible" in a ¹H NMR spectrum and preventing a massive solvent signal from overwhelming the analyte signals.[17][18] Shimming the magnetic field is essential to achieve high resolution and sharp peaks.[18]

Methodology:

-

Sample Preparation: Dissolve 5-20 mg of 4,6-Dimethylpyrimidin-5-ol in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.[18] Ensure the solid is fully dissolved.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.[19]

-

Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to maximize its homogeneity, which sharpens the spectral lines.[18]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[20]

-

Data Acquisition: A radio-frequency pulse is applied to the sample, and the resulting signal (Free Induction Decay, or FID) is detected.[16] This signal is then Fourier transformed by the computer to generate the frequency-domain NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Expected Absorptions: The FTIR spectrum of 4,6-Dimethylpyrimidin-5-ol should exhibit characteristic peaks corresponding to:

-

O-H stretch: A broad band typically in the 3200-3600 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=N and C=C stretches (aromatic ring): Multiple sharp bands in the 1400-1650 cm⁻¹ region.

-

C-O stretch: A band in the 1000-1250 cm⁻¹ region.

-

Causality: The ATR technique is a rapid and simple method for analyzing solid samples directly. The IR beam undergoes internal reflection within a crystal (e.g., diamond or ZnSe). An evanescent wave penetrates a short distance into the sample placed on the crystal, and absorption occurs where the sample's vibrational frequencies match the IR radiation, providing a spectrum with minimal sample preparation.[21]

Methodology:

-

Background Scan: With the ATR crystal clean, perform a background scan. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which is then automatically subtracted from the sample spectrum.[22]

-

Sample Application: Place a small amount of the powdered 4,6-Dimethylpyrimidin-5-ol onto the crystal surface.

-

Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[22]

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

-

Expected Result: In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, 4,6-Dimethylpyrimidin-5-ol would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (124.14). High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass with very high precision.[23]

Causality: Electrospray ionization (ESI) is a "soft" ionization technique ideal for polar molecules. It transfers ions from solution into the gas phase with minimal fragmentation, making it excellent for determining the molecular weight of the intact molecule.[24]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with a trace of formic acid (to promote protonation for positive ion mode).

-

Infusion: The solution is infused at a constant, low flow rate (e.g., 5-10 µL/min) into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺) are ejected into the gas phase.[24]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Experimental Workflows

To clarify the logical flow of these essential characterization experiments, the following diagrams are provided.

Diagram 1: General Physicochemical Characterization Workflow

Caption: High-level workflow for the complete physicochemical characterization.

Diagram 2: Workflow for Equilibrium Solubility Determination

Caption: Step-by-step process for the shake-flask solubility method.

Diagram 3: Workflow for Potentiometric pKa Determination

Caption: Logical flow for determining pKa via potentiometric titration.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Mass Spectrometry: Techniques, Workflows & Automation. Automation. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

What is the process involved in performing a mass spectrometry experiment? Quora. [Link]

-

How To Prepare And Run An NMR Sample. Alwsci. [Link]

-

Experiment 1 - Melting Points. University of South Alabama. [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR). Assay-Protocol. [Link]

-

4, 6-Dimethylpyrimidin-5-ol, min 97%, 250 mg. CP Lab Safety. [Link]

-

Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. [Link]

-

experiment (1) determination of melting points. SlideShare. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Oklahoma Health Sciences Center. [Link]

-

Determination of pKa using the half-volume method: A laboratory experiment. ACS Publications. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Course Hero. [Link]

-

Fourier Transform Infrared Spectroscopy. Missouri University of Science and Technology. [Link]

-

Step-by-step procedure for NMR data acquisition. UT Health San Antonio. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

The Mass Spectrometry Experiment. Oregon State University. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center. [Link]

-

4,6-DIMETHYLPYRIMIDIN-5-OL [P80227]. ChemUniverse. [Link]

-

4,6-Dimethylpyrimidin-5-ol. Fluorochem. [Link]

-

Experimental Design and MS Workflows for Omics Applications. Agilent. [Link]

-

Sample preparation for FT-IR. University of California, Riverside. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

Sources

- 1. 70345-38-9 | 4,6-Dimethylpyrimidin-5-ol - Moldb [moldb.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. westlab.com [westlab.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. NMR Basics for the absolute novice [jeolusa.com]

- 20. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 23. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 24. opentrons.com [opentrons.com]

Tautomeric Landscapes of Substituted Pyrimidin-5-ols: A Technical Guide for Researchers and Drug Developers

Introduction: The Dynamic Nature of Pyrimidin-5-ols in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, substituted pyrimidin-5-ols represent a class of compounds with significant potential, yet their chemical behavior is nuanced by the phenomenon of tautomerism. This dynamic equilibrium between two or more interconverting structural isomers can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and, most critically, its biological activity.[2][3] Understanding and controlling the tautomeric preferences of substituted pyrimidin-5-ols is therefore a pivotal aspect of rational drug design and development.

This in-depth technical guide provides a comprehensive exploration of tautomerism in substituted pyrimidin-5-ols. We will delve into the fundamental principles governing their tautomeric equilibria, the experimental and computational methodologies for their characterization, and the critical implications for their application in pharmacology.

The Tautomeric Forms of Substituted Pyrimidin-5-ols: A Balancing Act

Substituted pyrimidin-5-ols can exist in several tautomeric forms, primarily through keto-enol and imine-enamine tautomerization. The principal equilibrium for a generic 2,4-disubstituted pyrimidin-5-ol is between the hydroxy (enol) form and its corresponding keto tautomers.

The position of this equilibrium is not static; it is a delicate balance influenced by a confluence of electronic and environmental factors.[4]

Key Tautomeric Equilibria in Pyrimidin-5-ols

The primary tautomeric interplay in pyrimidin-5-ols is the keto-enol equilibrium. The "enol" form is the 5-hydroxy tautomer, while the "keto" forms arise from the migration of the hydroxyl proton to a ring nitrogen, creating a carbonyl group.

Caption: Keto-enol tautomerism in a pyrimidin-5-ol scaffold.